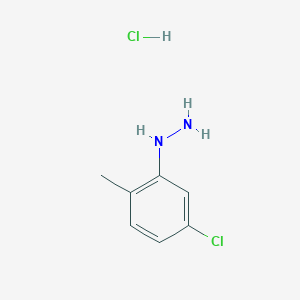

(5-Chloro-2-methylphenyl)hydrazine hydrochloride

Descripción general

Descripción

(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a chemical compound that can be synthesized and utilized in various chemical reactions to produce different organic molecules. It is a derivative of hydrazine, where the hydrazine moiety is attached to a chloro-methylphenyl group. This compound can be involved in the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of compounds related to (5-Chloro-2-methylphenyl)hydrazine hydrochloride often involves the reaction of hydrazine or its derivatives with various electrophiles. For instance, the synthesis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles was achieved by reacting 2-styrylchromones with hydrazine hydrate, leading to the formation of pyrazoles and pyrazolines as by-products . Similarly, N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides were synthesized using hydrazine carboxamide HCl analogues under ultrasonic influence, demonstrating the versatility of hydrazine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of compounds derived from hydrazine derivatives can be complex, with the potential for intramolecular hydrogen bonding and various conformations. X-ray analysis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles revealed that even minor substitutions can lead to significant changes in crystal packing and molecular conformation . The molecular structure is crucial in determining the physical and chemical properties of the compounds, as well as their reactivity and potential applications.

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions, often leading to the formation of heterocyclic compounds. The reaction of hydrazine with 2-chloro-1-phenylethane-1,1-dithiol, for example, resulted in an unexpected product that underwent intramolecular ring closure to form a thiadiazole . These reactions can be influenced by factors such as temperature, solvent, and the presence of catalysts or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Chloro-2-methylphenyl)hydrazine hydrochloride and related compounds are influenced by their molecular structure. For example, the polymorphism observed in the recrystallization of 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid indicates that different crystal forms can exist, which may have different physical properties . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in determining these properties .

Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

Research has shown the use of (5-Chloro-2-methylphenyl)hydrazine hydrochloride in the synthesis of formazans from Mannich base derivatives as antimicrobial agents. These compounds demonstrated moderate activity against pathogenic bacteria and fungi, highlighting the potential of (5-Chloro-2-methylphenyl)hydrazine hydrochloride derivatives in developing new antimicrobial drugs (Sah et al., 2014).

Anticancer Activity

Another significant application is in the synthesis of new hydrazide-hydrazones and their palladium(II) complexes, which were investigated for in vitro anticancer activity. Some of these compounds exhibited remarkable cytotoxic effects against cancer cell lines, suggesting the potential of (5-Chloro-2-methylphenyl)hydrazine hydrochloride derivatives in cancer therapy (Koçyiğit-Kaymakçıoğlu et al., 2019).

Antitumor Evaluation

Further studies involved the synthesis of hydrazone derivatives for antitumor evaluation. Some synthesized compounds showed higher inhibitory effects towards various cancer cell lines, indicating the utility of (5-Chloro-2-methylphenyl)hydrazine hydrochloride in developing new antitumor agents (Wardakhan & Samir, 2012).

Antiviral Evaluations

The compound also plays a role in synthesizing derivatives for antiviral evaluations. Reactions with hydrazine derivatives led to the formation of compounds that were evaluated for their antiviral properties, demonstrating the diverse pharmaceutical applications of (5-Chloro-2-methylphenyl)hydrazine hydrochloride derivatives (Sayed & Ali, 2007).

Antitubercular Activity

Moreover, (5-Chloro-2-methylphenyl)hydrazine hydrochloride derivatives were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising results for developing new antitubercular agents (Ali et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(5-chloro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGKCRFGEGJKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526967 | |

| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methylphenyl)hydrazine hydrochloride | |

CAS RN |

5446-17-3 | |

| Record name | 5446-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)